1-Benzyl-3-(3-methoxyphenyl)piperazine
Description
Properties
IUPAC Name |
1-benzyl-3-(3-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-21-17-9-5-8-16(12-17)18-14-20(11-10-19-18)13-15-6-3-2-4-7-15/h2-9,12,18-19H,10-11,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMOTEPUZBNHLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CCN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Benzyl-3-(3-methoxyphenyl)piperazine typically involves the reaction between piperazine derivatives and benzyl halides or related benzylating agents. The key steps include:
- Formation of the piperazine core substituted with the 3-methoxyphenyl group.
- Selective N-benzylation of the piperazine nitrogen to yield the target compound.
This approach ensures high selectivity and yield when properly controlled.
Preparation from 1-(3-methoxyphenyl)piperazine and Benzylating Agents
A well-documented method involves the use of commercially available 1-(3-methoxyphenyl)piperazine as a starting material. This compound reacts with benzyl halides (e.g., benzyl bromide or benzyl chloride) under controlled conditions to afford 1-Benzyl-3-(3-methoxyphenyl)piperazine.
Key reaction conditions and observations:
- Solvent: Dry N,N-dimethylformamide (DMF) or ethanol is commonly used.
- Temperature: Low temperatures (around 5 °C) help avoid side reactions such as N-oxidation.
- Base: Proton abstraction from the piperazine nitrogen is facilitated by the electron-withdrawing effect of the substituents, sometimes aided by mild bases.
- Yield: The reaction typically proceeds with yields ranging from 65% to 92%, depending on reaction optimization and purification methods.
This method is supported by nuclear magnetic resonance (NMR) data, confirming the presence of methine protons and the piperazine ring protons at characteristic chemical shifts (e.g., δ 3.21-4.37 ppm).
Multi-Step Synthesis via Indole Carbonyl Intermediates
An alternative, more complex synthetic route involves using indole derivatives as intermediates:
- Step 1: Indole undergoes Vilsmeier-Haack formylation to produce 1H-Indole-3-carbaldehyde.
- Step 2: Protection of the indolic nitrogen by benzylation using benzyl bromide in dry DMF at low temperature (5 °C).
- Step 3: Oxidation of the benzylated indole aldehyde to the corresponding carboxylic acid using potassium permanganate (KMnO4) in acetone-water.
- Step 4: Coupling of the carboxylic acid intermediate with 1-(3-methoxyphenyl)piperazine using coupling agents such as 1,3-dicyclohexylcarbodiimide (DCC) or isourea derivatives to form the 1-benzyl-3-[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl-1H-indole.
Although this route is more elaborate, it allows for the synthesis of related compounds with potential biological activity and provides structural versatility.
Direct Benzylation of Piperazine
The synthesis of 1-benzylpiperazine (a close structural analog) is often achieved by reacting piperazine hydrochloride with benzyl chloride in ethanol at 65 °C, followed by acid-base workup to isolate the free base or hydrochloride salt. This reaction is rapid, simple, and yields 84-96% of the product with minimal side products when optimized, such as by microwave-assisted synthesis.
In the case of 1-Benzyl-3-(3-methoxyphenyl)piperazine, the analogous approach applies, but the 3-methoxyphenyl substituent is already present on the piperazine nitrogen, requiring selective benzylation at the other nitrogen.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct benzylation of 1-(3-methoxyphenyl)piperazine | 1-(3-methoxyphenyl)piperazine, benzyl bromide | Dry DMF, 5 °C, mild base | 65 - 92 | Avoids side reactions, confirmed by NMR |
| Multi-step via indole carbonyl intermediate | Indole, benzyl bromide, KMnO4, piperazine derivative | Vilsmeier-Haack formylation, oxidation, coupling | 70 - 85 | Allows synthesis of related indole derivatives |
| Direct benzylation of piperazine hydrochloride (analogous) | Piperazine hydrochloride, benzyl chloride | Ethanol, 65 °C, acid-base workup | 84 - 96 | High yield, microwave method enhances yield |
Research Findings and Analytical Support
- NMR Spectroscopy: Proton NMR confirms the presence of methine protons and piperazine ring protons at δ values around 3.0 to 4.4 ppm, consistent with the expected chemical environment in 1-Benzyl-3-(3-methoxyphenyl)piperazine.
- Infrared Spectroscopy: Characteristic absorption bands for aldehyde (1634 cm⁻¹), carboxylic acid (1655 cm⁻¹ and broad 3420-2550 cm⁻¹), and aromatic groups support intermediate identification.
- Yield Optimization: Microwave-assisted synthesis improves reaction rates and yields while minimizing by-products such as dibenzylated piperazines.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of alkylated piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-Benzyl-3-(3-methoxyphenyl)piperazine is characterized by its piperazine core, which is known for its versatility in drug design. The presence of the benzyl and methoxyphenyl groups enhances its lipophilicity and biological activity. The molecular formula of BMMP is with a molecular weight of 290.38 g/mol.
Medicinal Chemistry
BMMP has been investigated for its potential as a therapeutic agent due to its ability to modulate neurotransmitter systems. Research indicates that piperazine derivatives can act on serotonin receptors, potentially offering antidepressant effects. In particular, compounds with similar structures have demonstrated activity against various mental health disorders, including anxiety and depression .
Antitumor Activity
Recent studies have highlighted the antitumor properties of BMMP and related compounds. For instance, BMMP has been tested against several cancer cell lines, showing significant inhibition of cell proliferation. A notable study indicated that BMMP exhibited cytotoxic effects on breast cancer cells (MDA-MB-231), suggesting its potential as an anticancer agent .
Neuroprotective Effects
The neuroprotective properties of BMMP are also under investigation. Compounds with piperazine scaffolds have been shown to protect neuronal cells from oxidative stress, which is crucial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preliminary data suggest that modifications to the piperazine structure can enhance neuroprotection .
Table 1: Biological Activities of 1-Benzyl-3-(3-methoxyphenyl)piperazine
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Modulates serotonin receptors | |
| Antitumor | Inhibits proliferation in breast cancer cells | |
| Neuroprotective | Protects against oxidative stress in neuronal cells |
Case Study 1: Antitumor Activity
In a study published in Nature, researchers evaluated the effects of BMMP on various cancer cell lines, including breast and pancreatic cancer models. The results demonstrated that BMMP significantly reduced cell viability, indicating its potential as a therapeutic agent for cancer treatment .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of BMMP. The study revealed that certain structural modifications to the piperazine ring enhanced its ability to protect neuronal cells from oxidative damage, suggesting further exploration for applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism by which 1-Benzyl-3-(3-methoxyphenyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of piperazine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:
Key Observations:
- Substituent Position : The 3-methoxy group in the target compound contrasts with para-substituted analogues (e.g., 4-MeOPP), which may alter receptor binding due to steric and electronic differences .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) increase lipophilicity and membrane permeability, whereas methoxy groups enhance solubility but reduce metabolic stability .
- Biological Activity: The 2-methoxy substituent in HJZ-12 demonstrates unique α1-independent apoptosis induction, suggesting that even minor positional changes in substituents can drastically alter mechanisms of action .
Biological Activity
1-Benzyl-3-(3-methoxyphenyl)piperazine (also known as BZP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
1-Benzyl-3-(3-methoxyphenyl)piperazine is a piperazine derivative characterized by a benzyl group and a methoxy-substituted phenyl group. The chemical formula is , with a molecular weight of approximately 274.37 g/mol. Its structure allows it to interact with various biological targets, which is crucial for its activity.
The biological activity of BZP primarily arises from its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine. Research indicates that BZP acts as a serotonin receptor agonist , which may contribute to its stimulant effects similar to those of amphetamines. Additionally, it has been shown to inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft .
Stimulant Effects
1-Benzyl-3-(3-methoxyphenyl)piperazine has been reported to exhibit stimulant properties comparable to amphetamines but with lower potency. This has led to its use as a recreational drug, often marketed as a legal alternative to ecstasy . Studies have documented its presence in various toxicological cases, indicating potential risks associated with its consumption.
Anticonvulsant Activity
Research has explored the anticonvulsant properties of related piperazine compounds. For instance, studies on N-benzyl derivatives have shown enhanced anticonvulsant activity in animal models, suggesting that modifications in the piperazine structure can lead to significant changes in biological activity .
Cancer Research
Recent studies have investigated the potential of piperazine derivatives, including BZP analogs, in cancer treatment. One study focused on growth inhibition against multiple human cancer cell lines, highlighting the importance of structural modifications in enhancing cytotoxicity against specific cancer types . The findings suggest that BZP derivatives could serve as leads for developing new anticancer agents.
Case Studies and Toxicological Findings
Several case studies have documented the presence of BZP in postmortem analyses, often alongside other substances. For example, in one study involving fatalities where BZP was detected, it was found at concentrations ranging from 0.71 to 1.39 mg/L in blood samples . While not always the direct cause of death, these findings underscore the compound's potential for toxicity when used recreationally.
Comparative Analysis with Similar Compounds
The following table compares 1-Benzyl-3-(3-methoxyphenyl)piperazine with other related piperazine compounds regarding their biological activities:
Q & A
(Basic) What are the recommended synthetic routes for 1-Benzyl-3-(3-methoxyphenyl)piperazine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential functionalization of the piperazine ring. A common approach includes:
- Step 1: Benzylation of piperazine using benzyl halides under nucleophilic substitution conditions (e.g., K₂CO₃ in acetonitrile at reflux) to yield 1-benzylpiperazine.
- Step 2: Introduction of the 3-methoxyphenyl group via Buchwald-Hartwig coupling or Ullmann-type reactions, employing palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in toluene or dioxane at elevated temperatures (80–100°C) .
Optimization includes solvent selection (polar aprotic solvents enhance reactivity), catalyst loading (0.5–2 mol%), and reaction time (12–24 hours). Purity is improved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
(Basic) How is the compound structurally characterized, and what analytical techniques are critical for validation?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl CH₂ at δ 3.5–4.0 ppm, methoxy singlet at δ 3.7–3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 297.1604 for C₁₈H₂₁N₂O₂).
- HPLC-PDA: Assesses purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient).
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C-O stretch of methoxy at ~1250 cm⁻¹) .
(Basic) What biological activities are associated with 1-Benzyl-3-(3-methoxyphenyl)piperazine, and how are they experimentally evaluated?
Methodological Answer:
The compound’s arylpiperazine core suggests serotonergic activity , particularly 5-HT₁A receptor affinity. Standard assays include:
- Radioligand Binding Assays: Competition studies using [³H]-8-OH-DPAT (5-HT₁A agonist) in transfected HEK293 cells. IC₅₀ values are calculated via nonlinear regression .
- Functional Assays: Measurement of cAMP inhibition or ERK phosphorylation in vitro to assess agonist/antagonist profiles .
(Advanced) How can structure-activity relationships (SAR) be systematically analyzed to improve receptor selectivity?
Methodological Answer:
SAR studies involve:
- Analog Synthesis: Modifying substituents (e.g., replacing methoxy with halogens or alkyl groups) to probe steric/electronic effects.
- Comparative Binding Assays: Testing analogs against 5-HT₁A, 5-HT₂A, and dopamine D₂ receptors to map selectivity.
- Molecular Docking: Using Schrödinger Suite or AutoDock to model interactions (e.g., hydrogen bonding with Ser159/Asn386 in 5-HT₁A) .
(Advanced) What computational methods predict the protonation state and solubility of this compound under physiological conditions?
Methodological Answer:
- pKa Prediction: Tools like MoKa or Epik estimate basicity (piperazine N: pKa ~8.5–9.5). Validation via potentiometric titration (Sirius T3) in aqueous/organic mixtures .
- Solubility Modeling: COSMO-RS or Hansen solubility parameters predict logP (experimental logP ~2.8) and solubility in biorelevant media (FaSSIF/FeSSIF) .
(Advanced) What green chemistry strategies can be applied to its synthesis to reduce environmental impact?
Methodological Answer:
- Micellar Catalysis: Use TPGS-750-M surfactant in water to replace organic solvents, improving atom economy .
- Nickel Catalysis: Ni(0) nanoparticles enable C-N coupling under mild conditions (40°C, 12 hours) with 85–90% yield .
- Flow Reactors: Continuous processing reduces waste and enhances scalability .
(Basic) How is the compound’s toxicity profile assessed in preclinical studies?
Methodological Answer:
- In Vitro Cytotoxicity: MTT assays in HepG2 cells (IC₅₀ >100 µM suggests low toxicity) .
- Genotoxicity: Ames test (TA98/TA100 strains) to rule out mutagenicity .
- Acute Toxicity: OECD Guideline 423 in rodents (LD₅₀ determination) .
(Advanced) How does the protonation state of the piperazine ring influence its pharmacokinetics and blood-brain barrier (BBB) penetration?
Methodological Answer:
- Ionization at Physiological pH: At pH 7.4, the piperazine ring is partially protonated, enhancing water solubility but reducing passive BBB permeability.
- P-gp Efflux Assays: Caco-2/MDCK monolayers assess efflux ratios; low ratios (<3) indicate favorable CNS penetration .
- In Silico BBB Prediction: Tools like ADMET Predictor estimate logBB values (target: >0.3) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
